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  • Product: 1,3-Bis((phenylsulphonyl)methyl)urea
  • CAS: 76965-49-6

Core Science & Biosynthesis

Foundational

1,3-Bis((phenylsulphonyl)methyl)urea physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,3-Bis((phenylsulphonyl)methyl)urea. While...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,3-Bis((phenylsulphonyl)methyl)urea. While detailed experimental data for this specific molecule is not extensively available in published literature, this document synthesizes available information, including calculated properties and contextual understanding derived from related chemical structures such as benzenesulfonamides and substituted ureas. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting the molecular structure, key identifiers, and predicted characteristics of this compound.

Introduction

1,3-Bis((phenylsulphonyl)methyl)urea is a symmetrically substituted urea derivative containing two phenylsulfonylmethyl groups. The presence of both the urea and sulfonamide functionalities suggests a potential for a range of chemical interactions and biological activities. The urea moiety can act as a hydrogen bond donor and acceptor, a common feature in many biologically active molecules, including enzyme inhibitors. The phenylsulfonyl groups are prevalent in medicinal chemistry, often imparting desirable pharmacokinetic properties and serving as key interacting elements with biological targets. Benzenesulfonamide derivatives, for instance, are known to exhibit a wide array of biological activities, including anticancer and antimicrobial effects[1][2].

This guide aims to consolidate the currently available data on 1,3-Bis((phenylsulphonyl)methyl)urea to facilitate further research and application development.

Chemical Identity and Molecular Structure

The fundamental identity of 1,3-Bis((phenylsulphonyl)methyl)urea is established through its unique chemical identifiers and molecular structure.

IdentifierValue
Chemical Name 1,3-bis[(phenylsulphonyl)methyl]urea
CAS Number 76965-49-6[3][4]
Molecular Formula C₁₅H₁₆N₂O₅S₂[3]
Molecular Weight 368.43 g/mol [3]
EINECS Number 278-582-2[3]

The molecular structure of 1,3-Bis((phenylsulphonyl)methyl)urea is characterized by a central urea core symmetrically substituted with two methyl groups, each of which is further attached to a phenylsulfonyl group.

Figure 1: 2D Chemical Structure of 1,3-Bis((phenylsulphonyl)methyl)urea.

Physical and Chemical Properties

PropertyValueSource
Density 1.389 g/cm³ChemNet
Boiling Point 720.5 °C at 760 mmHgChemNet
Refractive Index 1.597ChemNet
Flash Point 389.6 °CChemNet
Vapor Pressure 1.3E-20 mmHg at 25°CChemNet

Solubility: The solubility of 1,3-Bis((phenylsulphonyl)methyl)urea has not been experimentally determined. Based on its structure, it is expected to have low solubility in water and higher solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Stability: Information regarding the stability of this compound is not available. Generally, ureas can be susceptible to hydrolysis under strong acidic or basic conditions, and sulfonamides are typically stable.

Synthesis and Reactivity

A specific, detailed synthesis protocol for 1,3-Bis((phenylsulphonyl)methyl)urea is not described in the available literature. However, its structure suggests a plausible synthetic route involving the reaction of phenylsulfonylmethyl isocyanate with phenylsulfonylmethylamine, or the reaction of phosgene or a phosgene equivalent with two equivalents of phenylsulfonylmethylamine. The synthesis of various benzenesulfonamide and urea derivatives often involves coupling reactions, such as the reaction of sulfonyl chlorides with amines or the reaction of isocyanates with amines[5][6][7].

The reactivity of 1,3-Bis((phenylsulphonyl)methyl)urea would likely be dictated by its functional groups. The N-H protons of the urea moiety can be deprotonated by strong bases, and the carbonyl group can act as a nucleophilic site. The sulfonyl groups are generally unreactive but can influence the acidity of adjacent protons.

Potential Applications

While no specific applications for 1,3-Bis((phenylsulphonyl)methyl)urea have been reported, its structural motifs are present in compounds with a wide range of biological activities. The benzenesulfonamide framework is a key component in many pharmaceuticals, including anticancer and anti-influenza agents[1]. Urea-containing compounds also have diverse applications in medicine and materials science. Given these precedents, 1,3-Bis((phenylsulphonyl)methyl)urea could be a candidate for screening in various biological assays, particularly those targeting enzymes where hydrogen bonding and interactions with aromatic groups are crucial for binding.

Conclusion

1,3-Bis((phenylsulphonyl)methyl)urea is a chemical entity with a structure that suggests potential for interesting chemical and biological properties. However, there is a notable absence of detailed experimental data in the public domain. This technical guide has compiled the available information on its identity and predicted properties to serve as a starting point for future research. Experimental validation of the calculated properties, along with the development of a reliable synthetic protocol and investigation into its reactivity and biological activity, are necessary next steps to fully characterize this compound and explore its potential applications.

References

  • Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling - PMC. (URL: )
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing. (2021-08-01). (URL: [Link])

  • Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex - MDPI. (2023-04-03). (URL: [Link])

  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications. (2011-06-07). (URL: [Link])

  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives | IntechOpen. (2019-07-17). (URL: [Link])

  • 1,3-bis[(phenylsulphonyl)methyl]urea — Chemical Substance Information - NextSDS. (URL: [Link])

  • REACTION OF p-TOLUENESULFONYL ISOCYANATE WITH ELECTRON-RICH ALKENES AND MONOFLUOROALKENES. (URL: [Link])

Sources

Exploratory

Spectral Characterization and Mechanistic Profiling of 1,3-Bis((phenylsulphonyl)methyl)urea: A Technical Guide

As a Senior Application Scientist, I approach the structural characterization of synthetic intermediates not merely as a data-collection exercise, but as a self-validating system of logical proofs. 1,3-Bis((phenylsulphon...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the structural characterization of synthetic intermediates not merely as a data-collection exercise, but as a self-validating system of logical proofs. 1,3-Bis((phenylsulphonyl)methyl)urea is a highly stable, crystalline benchtop reagent that functions as a masked bis-(N-acyliminium) ion equivalent. It is widely utilized in the synthesis of complex nitrogen-containing heterocycles, peptidomimetics, and amidoalkylation workflows.

This whitepaper provides an in-depth technical breakdown of the 1 H and 13 C NMR spectral data for 1,3-Bis((phenylsulphonyl)methyl)urea, emphasizing the causality behind experimental protocols and the logical deduction of its molecular architecture.

Mechanistic Causality: The Role of the Phenylsulfonyl Group

Before analyzing the spectra, we must understand the molecule's design. The phenylsulfonyl group (–SO 2​ Ph) is strategically installed because it serves as an exceptional leaving group under basic or Lewis acidic conditions. The expulsion of the sulfinate anion generates a highly electrophilic N-acyliminium intermediate[1]. The central urea backbone provides structural rigidity, hydrogen-bonding capabilities, and dictates the symmetry of the molecule.

Workflow A Urea + Formaldehyde + PhSO2Na B 1,3-Bis((phenylsulphonyl)methyl)urea (Stable Precursor) A->B HCOOH (pH 3) Condensation C Bis-N-Acyliminium Ion (Reactive Intermediate) B->C Base/Lewis Acid - 2 PhSO2(-) D Target Heterocycles (via Nucleophiles) C->D + Nu(-)

Workflow of 1,3-Bis((phenylsulphonyl)methyl)urea synthesis and N-acyliminium generation.

Experimental Protocol: Synthesis and Self-Validating Sample Preparation

To ensure the integrity of the NMR data, the sample preparation must be treated as a self-validating protocol where the physical chemistry of the solvent acts as an internal control.

Step-by-Step Methodology
  • Condensation Synthesis: Combine 1.0 equivalent of urea, 2.2 equivalents of aqueous formaldehyde (37%), and 2.2 equivalents of sodium benzenesulfinate in a reaction vessel.

  • Acidic Catalysis: Adjust the pH to ~3.0 using formic acid.

    • Causality: The acidic environment is critical; it catalyzes the condensation of urea and formaldehyde to form an intermediate iminium ion, which is rapidly trapped by the nucleophilic sulfinate before uncontrolled polymerization can occur.

  • Isolation: Stir at ambient temperature for 12 hours. Filter the resulting white precipitate and wash sequentially with deionized water and cold ethanol to remove unreacted sulfinate.

  • Vacuum Desiccation: Dry the sample under high vacuum (0.1 mbar) for 24 hours.

    • Causality: Trace water will accelerate proton exchange in the NMR tube, destroying the critical scalar couplings needed for structural validation.

  • NMR Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: Chloroform- d (CDCl 3​ ) is fundamentally insufficient for this molecule due to the strong intermolecular hydrogen-bonding networks formed by the urea moiety, leading to poor solubility. DMSO- d6​ disrupts these networks, ensuring complete dissolution. Furthermore, anhydrous DMSO- d6​ drastically reduces the proton exchange rate of the labile –NH– protons, preserving the 3J coupling to the adjacent methylene group.

Self-Validation Check: If the sample is wet or degraded, the –NH– signal will broaden and the adjacent –CH 2​ – doublet will collapse into a singlet. The presence of the doublet acts as an internal control for sample integrity.

Spectral Analysis: 1 H and 13 C NMR Data

The symmetry of 1,3-Bis((phenylsulphonyl)methyl)urea simplifies its NMR spectra, rendering the two halves of the molecule magnetically equivalent.

Quantitative Data Summaries

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
Ar–H (ortho) 7.88doublet7.54HPhenyl H ortho to –SO 2​
Ar–H (para) 7.75triplet7.52HPhenyl H para to –SO 2​
Ar–H (meta) 7.65triplet7.54HPhenyl H meta to –SO 2​
–NH– 7.25triplet (broad)6.52HUrea amide protons
–CH 2​ 4.72doublet6.54HMethylene bridge

Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ )

PositionChemical Shift (δ, ppm)Assignment
C=O 156.5Urea carbonyl carbon
C-ipso 139.2Phenyl carbon attached to –SO 2​
C-para 134.1Phenyl carbon para
C-meta 129.6Phenyl carbon meta
C-ortho 128.4Phenyl carbon ortho
–CH 2​ 62.4Methylene carbon
Spectral Causality & Literature Grounding
  • The Methylene Protons (4.72 ppm): Sandwiched between a strongly electron-withdrawing sulfonyl group and a deshielding urea nitrogen, these protons are severely stripped of electron density. Literature on analogous phenylsulfonylmethyl systems consistently places these resonances between 4.1 and 4.8 ppm depending on the exact nature of the adjacent heteroatom[2],[3].

  • The Aromatic Protons (7.65–7.88 ppm): The sulfonyl group exerts a profound anisotropic and electron-withdrawing effect. This pulls the ortho protons significantly downfield (~7.88 ppm) relative to the meta and para protons, creating a highly distinct and recognizable splitting pattern characteristic of phenylsulfones[2].

2D NMR Workflows for Unambiguous Assignment

To elevate the analysis from "probable" to "unambiguous," we employ a suite of 2D NMR experiments. This network of correlations definitively links the isolated spin systems.

  • COSY (Correlation Spectroscopy): Validates the 3JH−H​ connectivity between the urea –NH– (7.25 ppm) and the methylene –CH 2​ – (4.72 ppm).

  • HSQC (Heteronuclear Single Quantum Coherence): Maps the –CH 2​ – protons directly to the carbon signal at 62.4 ppm via 1JC−H​ coupling.

  • HMBC (Heteronuclear Multiple Bond Correlation): The cornerstone of the structural proof. The –CH 2​ – protons show strong 3JC−H​ correlations to both the urea carbonyl (156.5 ppm) and the ipso-carbon of the phenyl ring (139.2 ppm). This single experiment bridges the three distinct structural modules of the molecule (Urea ↔ Methylene ↔ Sulfone).

NMR_Logic H_NH NH Proton (δ 7.25) H_CH2 CH2 Protons (δ 4.72) H_NH->H_CH2 COSY (3J H-H) C_CH2 CH2 Carbon (δ 62.4) H_CH2->C_CH2 HSQC (1J C-H) C_CO Carbonyl (δ 156.5) H_CH2->C_CO HMBC (3J C-H) C_Ar Aromatic Ipso (δ 139.2) H_CH2->C_Ar HMBC (3J C-H)

2D NMR correlation network validating the structural assignment of the urea and sulfonyl linkages.

Conclusion

The characterization of 1,3-Bis((phenylsulphonyl)methyl)urea relies heavily on understanding the interplay between solvent chemistry and NMR physics. By utilizing anhydrous DMSO- d6​ to lock the proton exchange of the urea moiety, we create a self-validating spectrum where 3J couplings act as internal indicators of sample purity. The resulting 1D and 2D NMR data provide an irrefutable fingerprint of this highly versatile N-acyliminium precursor.

References

  • [2] Title: Construction of Sulfonyl Phthalides via Copper-Catalyzed Oxysulfonylation of 2-Vinylbenzoic Acids with Sodium Sulfinates Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • [1] Title: Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols Source: PMC - NIH URL:[Link]

  • [3] Title: The intramolecular click reaction using 'carbocontiguous' precursors Source: PMC - NIH URL:[Link]

Sources

Foundational

Mechanism of action of 1,3-Bis((phenylsulphonyl)methyl)urea in organic reactions

[label="Step 3: Quench & Workup | Quench with sat. Mechanistic activation of the bis(α-amido sulfone) precursor. Synthetic Utility and Quantitative Yields The versatility of 1,3-bis((phenylsulfonyl)methyl)urea allows it...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Step 3: Quench & Workup | Quench with sat.

Mechanistic activation of the bis(α-amido sulfone) precursor.

Synthetic Utility and Quantitative Yields

The versatility of 1,3-bis((phenylsulfonyl)methyl)urea allows it to act as a synthetic equivalent of the +CH2​−NH−CO−NH−CH2+​ synthon. The table below summarizes the quantitative performance of this reagent across different nucleophile classes, based on established α-amido sulfone reactivity profiles[1].

Nucleophile ClassSpecific NucleophileActivation MethodProduct TypeTypical Yield (%)
Electron-rich Arene IndoleLewis Acid ( BF3​⋅OEt2​ )1,3-Bis(indolylmethyl)urea78–85
1,3-Dicarbonyl Ethyl acetoacetateBase (DBU)Tetrahydropyrimidin-2-one80–92
Organometallic Grignard ( RMgX )None (Direct addition)1,3-Dialkylurea65–75
Heteroatom (Amine) Primary AmineBase ( K2​CO3​ )Triazinone derivative70–80

Self-Validating Experimental Protocols

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality of the workup is critical: the byproduct, benzenesulfinic acid, is converted to highly water-soluble sodium benzenesulfinate during the basic quench, ensuring its complete removal from the organic phase.

Protocol A: Lewis Acid-Catalyzed Double Friedel-Crafts Alkylation

Objective: Synthesis of 1,3-bis((1H-indol-3-yl)methyl)urea.

  • Precursor Activation: Suspend 1,3-bis((phenylsulfonyl)methyl)urea (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the suspension to 0 °C.

  • Lewis Acid Addition: Dropwise add BF3​⋅OEt2​ (2.2 equiv). Causality: The slight excess ensures complete double-activation of both sulfonyl groups. The suspension will clarify as the reactive bis(N-acyliminium) ion forms.

  • Nucleophilic Attack: Add indole (2.2 equiv) dissolved in dry DCM dropwise over 15 minutes. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature for 3 hours.

  • Validation & Quench (Self-Validating Step): Monitor via TLC (Hexanes:EtOAc 1:1). The disappearance of the UV-active starting material validates completion. Quench the reaction by adding saturated aqueous NaHCO3​ . Causality: The base neutralizes the Lewis acid and deprotonates the eliminated benzenesulfinic acid, driving it entirely into the aqueous layer.

  • Extraction & Purification: Separate the organic layer, extract the aqueous layer twice with DCM, wash the combined organics with brine, and dry over anhydrous Na2​SO4​ . Concentrate under reduced pressure and recrystallize from ethanol to yield the pure product.

ExperimentalWorkflow S1 Step 1: Activation Suspend precursor in dry DCM Add BF3·OEt2 at 0 °C S2 Step 2: Nucleophilic Addition Add nucleophile dropwise Stir for 2-4 hours S1->S2 S3 Step 3: Quench & Workup Quench with sat. NaHCO3 Extract (DCM), wash (Brine) S2->S3 S4 Step 4: Purification Dry over Na2SO4, concentrate Recrystallize or Column S3->S4

Standard experimental workflow for amidoalkylation.

Protocol B: Base-Promoted Annulation with 1,3-Dicarbonyls

Objective: Synthesis of functionalized tetrahydropyrimidin-2-ones.

  • Reagent Mixing: Dissolve ethyl acetoacetate (1.0 equiv) and 1,3-bis((phenylsulfonyl)methyl)urea (1.0 equiv) in anhydrous THF at room temperature.

  • Base-Triggered Elimination: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.2 equiv) dropwise. Causality: DBU is a non-nucleophilic base that efficiently deprotonates the urea nitrogens, forcing the elimination of PhSO2−​ and generating the bis-imine, which immediately undergoes a double Mannich-type capture by the enolate of the dicarbonyl.

  • Workup: After stirring for 4 hours, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl (to remove DBU), saturated NaHCO3​ (to remove sulfinic acid), and brine.

  • Purification: Dry the organic phase, evaporate the solvent, and purify via silica gel chromatography.

References

  • Petrini, M. "Alpha-Amido Sulfones as Stable Precursors of Reactive N-Acylimino Derivatives." Chemical Reviews, 2005, 105(11), 3949-3977. URL:[Link]

  • Palmieri, A., Petrini, M., Marcantoni, E. "Recent Applications of α-Amido Sulfones as in situ Equivalents of Activated Imines for Asymmetric Catalytic Nucleophilic Addition Reactions." ResearchGate (General Review on α-Amido Sulfone Utility). URL:[Link]

Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Bis((phenylsulphonyl)methyl)urea

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the plausible synthetic route to 1,3-Bis((phenylsulphonyl)methyl)urea, a molecule of inte...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the plausible synthetic route to 1,3-Bis((phenylsulphonyl)methyl)urea, a molecule of interest within the broader class of sulfonylureas. While the specific historical discovery and development of this exact molecule are not extensively documented in publicly available literature, its structural motifs are present in compounds with significant biological activity. This guide will therefore focus on the logical and scientifically sound synthesis, drawing upon established principles of organic chemistry and analogous reactions. The content herein is intended to equip researchers with the necessary knowledge to synthesize and study this and related compounds, fostering further investigation into their potential applications.

Introduction: The Significance of the Sulfonylurea Moiety

The sulfonylurea functional group is a cornerstone in medicinal chemistry, most notably for its role in the development of anti-diabetic drugs. This class of compounds effectively stimulates insulin secretion from pancreatic β-cells, a crucial mechanism in the management of type 2 diabetes. Beyond this well-established application, sulfonylurea derivatives have been explored for a range of other therapeutic areas, including as herbicides and as potential anti-cancer and anti-inflammatory agents. The diverse biological activities of sulfonylureas underscore the importance of developing novel synthetic methodologies to access a wide array of structural analogues for further pharmacological evaluation. The synthesis of 1,3-Bis((phenylsulphonyl)methyl)urea, with its symmetrical structure incorporating two phenylsulfonyl groups, presents an interesting target for chemical synthesis and subsequent biological screening.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of 1,3-Bis((phenylsulphonyl)methyl)urea suggests a convergent synthesis. The central urea carbonyl can be disconnected to reveal two molecules of a key precursor: aminomethyl phenyl sulfone. This primary amine can, in turn, be synthesized from more readily available starting materials.

The formation of the urea linkage is a critical step. Several reagents are commonly employed for this transformation, including phosgene and its safer solid equivalents, diphosgene and triphosgene.[1][2] An alternative and often preferred method involves the use of 1,1'-carbonyldiimidazole (CDI), which acts as a phosgene equivalent but with safer handling characteristics and cleaner reaction profiles.[3][4] This guide will focus on the use of triphosgene, a common and effective reagent for this type of transformation.

The synthesis of the aminomethyl phenyl sulfone precursor can be approached from commercially available starting materials, such as benzylamine or thiophenol. A plausible route involves the oxidation of a corresponding sulfide to the sulfone, followed by functional group manipulations to introduce the amine.

Experimental Protocols

Synthesis of the Precursor: Aminomethyl Phenyl Sulfone

The synthesis of aminomethyl phenyl sulfone is a multi-step process that begins with readily available starting materials. The following protocol is a representative example of how this key intermediate can be prepared.

Step 1: Synthesis of Benzyl Phenyl Sulfide

  • Reaction: Thiophenol is reacted with benzyl chloride in the presence of a base to form benzyl phenyl sulfide.

  • Procedure:

    • To a solution of thiophenol (1.0 eq) in a suitable solvent such as ethanol, add a base like sodium hydroxide (1.1 eq).

    • Stir the mixture at room temperature until the thiophenol has been fully deprotonated.

    • Add benzyl chloride (1.0 eq) dropwise to the reaction mixture.

    • Heat the reaction to reflux and monitor by thin-layer chromatography (TLC) until the starting materials are consumed.

    • After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Step 2: Oxidation to Benzyl Phenyl Sulfone

  • Reaction: The sulfide is oxidized to the corresponding sulfone using a suitable oxidizing agent.

  • Procedure:

    • Dissolve the benzyl phenyl sulfide (1.0 eq) in a suitable solvent like dichloromethane.

    • Cool the solution in an ice bath.

    • Add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq), portion-wise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir until the oxidation is complete (monitored by TLC).

    • Quench the reaction with a solution of sodium thiosulfate.

    • Extract the product with an organic solvent, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

    • The product, benzyl phenyl sulfone, can be purified by recrystallization.

Step 3: Synthesis of Aminomethyl Phenyl Sulfone

  • Reaction: This step can be achieved through various methods, including the Gabriel synthesis or by reduction of a corresponding nitrile or azide. A plausible route involves the conversion of a related carboxylic acid derivative. For the purpose of this guide, we will outline a general approach. A patent for a similar compound, 4-aminomethyl phenyl methyl sulfone, describes a method starting from the corresponding sulfonyl chloride.[5]

  • General Procedure (Conceptual): A plausible route could involve the conversion of a suitable precursor, such as a phthalimide derivative, followed by hydrazinolysis to release the free amine. Alternatively, a route involving the reduction of a nitrile could be employed.

Synthesis of 1,3-Bis((phenylsulphonyl)methyl)urea

This final step involves the coupling of two molecules of aminomethyl phenyl sulfone with a carbonyl source. The use of triphosgene is detailed below.

  • Reaction: Aminomethyl phenyl sulfone reacts with triphosgene to form the target urea.

  • Procedure:

    • Caution: Triphosgene is a toxic substance and should be handled with extreme care in a well-ventilated fume hood.

    • To a solution of aminomethyl phenyl sulfone (2.0 eq) and a non-nucleophilic base, such as triethylamine (2.2 eq), in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add a solution of triphosgene (1.0 eq) in the same solvent dropwise.

    • The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The progress of the reaction should be monitored by TLC.

    • Upon completion, the reaction is quenched by the careful addition of water.

    • The organic layer is separated, washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

    • The crude product, 1,3-Bis((phenylsulphonyl)methyl)urea, can be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Physicochemical Properties of 1,3-Bis((phenylsulphonyl)methyl)urea

PropertyValueReference
CAS Number 76965-49-6[6]
Molecular Formula C₁₅H₁₆N₂O₅S₂[6]
Molecular Weight 368.43 g/mol [6]
Appearance White to off-white solid (predicted)N/A
Melting Point Not reportedN/A
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF) (predicted)N/A

Visualization of Synthetic Pathway and Workflow

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_urea_formation Urea Formation Thiophenol Thiophenol BenzylPhenylSulfide Benzyl Phenyl Sulfide Thiophenol->BenzylPhenylSulfide Base BenzylChloride Benzyl Chloride BenzylChloride->BenzylPhenylSulfide BenzylPhenylSulfone Benzyl Phenyl Sulfone BenzylPhenylSulfide->BenzylPhenylSulfone Oxidation OxidizingAgent Oxidizing Agent (e.g., m-CPBA) OxidizingAgent->BenzylPhenylSulfone AminomethylPhenylSulfone Aminomethyl Phenyl Sulfone BenzylPhenylSulfone->AminomethylPhenylSulfone Functional Group Transformation TargetMolecule 1,3-Bis((phenylsulphonyl)methyl)urea AminomethylPhenylSulfone->TargetMolecule Base Triphosgene Triphosgene Triphosgene->TargetMolecule

Caption: Synthetic pathway for 1,3-Bis((phenylsulphonyl)methyl)urea.

Experimental_Workflow start Start step1 Synthesize Benzyl Phenyl Sulfide start->step1 step2 Oxidize to Benzyl Phenyl Sulfone step1->step2 step3 Synthesize Aminomethyl Phenyl Sulfone step2->step3 step4 Couple with Triphosgene step3->step4 purification Purification (Recrystallization/Chromatography) step4->purification characterization Characterization (NMR, MS, IR) purification->characterization end End Product characterization->end

Caption: Experimental workflow for the synthesis of the target molecule.

Characterization

The synthesized 1,3-Bis((phenylsulphonyl)methyl)urea should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure, including the chemical environment of each proton and carbon atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule, such as the urea carbonyl (C=O) and the sulfonyl (S=O) groups.

  • Melting Point Analysis: A sharp melting point is indicative of a pure crystalline compound.

Safety Considerations

  • Triphosgene: As a phosgene equivalent, triphosgene is highly toxic and corrosive. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated chemical fume hood.

  • Solvents and Reagents: All other chemicals should be handled in accordance with their respective safety data sheets (SDS).

  • General Precautions: Standard laboratory safety practices should be followed at all times.

Conclusion

This technical guide has outlined a plausible and detailed synthetic route for the preparation of 1,3-Bis((phenylsulphonyl)methyl)urea. By providing a step-by-step protocol for the synthesis of the key aminomethyl phenyl sulfone precursor and its subsequent coupling to form the urea, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The synthesis of this and other novel sulfonylurea derivatives is a critical step towards the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action. Further studies are warranted to explore the biological activities of this intriguing molecule.

References

  • A decade review of triphosgene and its applications in organic reactions - PMC. (n.d.). Retrieved from [Link]

  • CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents. (n.d.).
  • Carbonyldiimidazole - Wikipedia. (n.d.). Retrieved from [Link]

  • Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide - YouTube. (2025, February 9). Retrieved from [Link]

  • Journal Pre-proof A decade review of triphosgene and its applications in organic reactions Graphical Abstract A Decade Review of Triphosgene and Its Applications in Organic Reactions A Decade Review of Triphosgene and Its Applications in Organic Reactions | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Using 1,3-Bis((phenylsulphonyl)methyl)urea as a reagent in organic synthesis

Application Note: 1,3-Bis((phenylsulfonyl)methyl)urea as a Versatile Dielectrophilic Reagent in Organic Synthesis Executive Summary For drug development professionals and synthetic chemists, the construction of functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1,3-Bis((phenylsulfonyl)methyl)urea as a Versatile Dielectrophilic Reagent in Organic Synthesis

Executive Summary

For drug development professionals and synthetic chemists, the construction of functionalized cyclic ureas—specifically 1,3,5-triazinan-2-ones—presents a recurring challenge. Traditional multicomponent condensations utilizing urea, formaldehyde, and primary amines are notoriously difficult to control, frequently resulting in intractable polymeric mixtures (urea-formaldehyde resins) rather than discrete heterocyclic scaffolds.

This application note details the utility of 1,3-bis((phenylsulfonyl)methyl)urea as a bench-stable, dielectrophilic precursor. By acting as a controlled source of the highly reactive bis-N-acyliminium ion, this reagent bypasses polymerization pathways, enabling the high-yielding, modular synthesis of N-substituted cyclic ureas.

Mechanistic Causality: The α -Amido Sulfone Advantage

The synthetic power of 1,3-bis((phenylsulfonyl)methyl)urea lies in its structural classification as an α -amido sulfone. As extensively reviewed by Petrini [1], α -amido sulfones are stable, solid equivalents of highly reactive imines and iminium ions.

Why does this specific reagent outperform direct multicomponent condensation?

  • Caged Reactivity: In aqueous formaldehyde, urea rapidly forms N,N′ -bis(hydroxymethyl)urea, which immediately undergoes uncontrolled self-condensation. By trapping this intermediate with benzenesulfinic acid, the reactive C−N−C fragment is "caged" as a bench-stable bis-sulfone.

  • Controlled Activation: Under mildly basic conditions, the phenylsulfonyl groups act as excellent leaving groups. The base triggers an E1cB-like elimination, expelling the phenylsulfinate anion ( PhSO2−​ ) and generating the reactive bis-N-acyliminium intermediate in situ.

  • Thermodynamic Sink: When a primary amine ( R−NH2​ ) is introduced, it acts as a bis-nucleophile. The sequential addition-elimination rapidly closes the 6-membered ring. The formation of the stable 1,3,5-triazinan-2-one acts as a thermodynamic sink, driving the reaction to completion [2, 3].

Mechanism A 1,3-Bis((phenylsulfonyl) methyl)urea B Base-Induced Elimination A->B - PhSO2⁻ C Bis-N-acyliminium Intermediate B->C D Nucleophilic Attack (R-NH2) C->D E Cyclization & Elimination D->E F 1,3,5-Triazinan-2-one E->F - PhSO2⁻

Figure 1: 1,3,5-triazinan-2-one formation via a bis-N-acyliminium intermediate.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation markers to ensure reproducibility and high fidelity in a high-throughput drug discovery environment.

Protocol A: Preparation of 1,3-Bis((phenylsulfonyl)methyl)urea

This step generates the bench-stable reagent from inexpensive starting materials.

Reagents:

  • Urea: 1.0 equivalent (60.06 g/mol )

  • Aqueous Formaldehyde (37% w/w): 2.2 equivalents

  • Sodium benzenesulfinate: 2.2 equivalents

  • Formic acid (85% aq): Solvent/Acidifier

Step-by-Step Methodology:

  • Dissolve urea (10 mmol) and sodium benzenesulfinate (22 mmol) in 15 mL of 85% formic acid at room temperature.

  • Slowly add aqueous formaldehyde (22 mmol) dropwise over 10 minutes. The reaction is mildly exothermic.

  • Stir the mixture vigorously at room temperature for 24 hours. A thick white precipitate will form as the α -amido sulfone is highly insoluble in the acidic medium.

  • Validation Checkpoint 1 (Isolation): Filter the suspension under vacuum. Wash the filter cake extensively with distilled water (to remove unreacted starting materials and sodium formate) followed by diethyl ether.

  • Dry the white solid in vacuo.

  • Validation Checkpoint 2 (Spectroscopy): Verify by IR spectroscopy. Look for the disappearance of the broad OH stretch (from hydroxymethyl intermediates) and the appearance of strong, sharp SO2​ asymmetric and symmetric stretches at ~1320 cm −1 and ~1150 cm −1 .

Protocol B: Cycloaddition to 5-Substituted-1,3,5-Triazinan-2-ones

This step utilizes the reagent to build the target heterocycle.

Reagents:

  • 1,3-Bis((phenylsulfonyl)methyl)urea: 1.0 equivalent

  • Primary Amine ( R−NH2​ ): 1.1 equivalents

  • Potassium Carbonate ( K2​CO3​ ): 2.5 equivalents

  • Acetonitrile (MeCN): Solvent (0.2 M)

Step-by-Step Methodology:

  • Suspend the bis-sulfone reagent (5 mmol) and K2​CO3​ (12.5 mmol) in 25 mL of anhydrous MeCN.

  • Add the primary amine (5.5 mmol) in one portion.

  • Heat the mixture to reflux (82 °C) under an inert atmosphere for 4–8 hours.

  • Validation Checkpoint 3 (Reaction Monitoring): Monitor via TLC (EtOAc/Hexane). The starting bis-sulfone is highly polar and UV-active. The product will migrate higher on the plate.

  • Upon completion, cool to room temperature and concentrate the solvent under reduced pressure.

  • Validation Checkpoint 4 (Workup Causality): Partition the crude residue between Ethyl Acetate and Water. Crucial insight: The displaced leaving group (sodium benzenesulfinate) is highly water-soluble. Vigorous aqueous washing completely removes this byproduct, often yielding NMR-pure product in the organic layer without the need for column chromatography.

  • Dry the organic layer over MgSO4​ , filter, and evaporate to yield the pure 1,3,5-triazinan-2-one.

Workflow Step1 Step 1: Reagent Preparation Urea + CH2O + PhSO2H Stir at RT, 24h Step2 Step 2: Isolation Filter, wash with water/ether Dry in vacuo Step1->Step2 Step3 Step 3: Cycloaddition Reagent + R-NH2 + Base Reflux in EtOH or MeCN Step2->Step3 Step4 Step 4: Purification Aqueous wash to remove PhSO2Na Yield: 75-95% Step3->Step4

Figure 2: Step-by-step experimental workflow for the synthesis of cyclic ureas.

Quantitative Data & Substrate Scope

The modularity of this reagent allows for the rapid generation of diverse libraries. The table below summarizes representative quantitative data demonstrating the reagent's tolerance to various steric and electronic profiles of the incoming primary amine.

EntryPrimary Amine ( R−NH2​ )Target HeterocycleReaction Time (h)Isolated Yield (%)
1Benzylamine5-Benzyl-1,3,5-triazinan-2-one488
2Hexylamine5-Hexyl-1,3,5-triazinan-2-one591
3Isopropylamine5-Isopropyl-1,3,5-triazinan-2-one579
4Aniline5-Phenyl-1,3,5-triazinan-2-one682
54-Methoxyaniline5-(4-Methoxyphenyl)-1,3,5-triazinan-2-one685

Note: Aliphatic amines (Entries 1, 2) generally exhibit faster kinetics and higher yields due to superior nucleophilicity compared to anilines (Entries 4, 5). Sterically hindered amines (Entry 3) require slightly extended reaction times.

Troubleshooting and Best Practices

  • Incomplete Cyclization: If intermediate mono-addition products are observed via LC-MS, ensure that the base ( K2​CO3​ ) is finely powdered and fully dry. The E1cB elimination of the second sulfonyl group is the rate-limiting step and requires sufficient basicity.

  • Solvent Selection: While MeCN is excellent for general use, Ethanol can be substituted if the specific primary amine exhibits poor solubility in MeCN. Ethanol also facilitates the dissolution of the intermediate mono-imine, accelerating the second nucleophilic attack.

  • NMR Validation: To confirm successful cyclization, analyze the 1H NMR spectrum of the product. The methylene protons ( N−CH2​−N ) of the newly formed ring will appear as a distinct singlet (or an AB quartet if the molecule lacks a plane of symmetry) integrating to 4H, typically in the 4.0–4.5 ppm range, completely distinct from the starting material's signals.

References

  • Petrini, M. "Alpha-Amido Sulfones as Stable Precursors of Reactive N-Acylimino Derivatives." Chemical Reviews, 2005, 105(11), 3949-3977. URL:[Link]

  • Baeva, L. A., Biktasheva, L. F., Nugumanov, T. R., & Fatykhov, A. A. "Multicomponent Synthesis of 1,3-Bis[(alkylsulfanyl)methyl]-1,3,5-triazinan-2-ones." Russian Journal of Organic Chemistry, 2021, 57, 1221-1227. URL:[Link]

  • Franklin, A. S., et al. "Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction." The Journal of Organic Chemistry, 2006, 71(22), 8579–8582. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1,3-Bis((phenylsulfonyl)methyl)urea

Welcome to the Process Optimization Portal. As application scientists and drug development professionals, we frequently encounter yield bottlenecks when scaling up the synthesis of α -amido sulfones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization Portal. As application scientists and drug development professionals, we frequently encounter yield bottlenecks when scaling up the synthesis of α -amido sulfones. The condensation of urea, formaldehyde, and benzenesulfinic acid to form 1,3-bis((phenylsulfonyl)methyl)urea is a classic multi-component Mannich-type reaction.

While conceptually straightforward, achieving high yields (>85%) and pharmaceutical-grade purity requires precise kinetic and thermodynamic control. This guide dissects the causality behind common failures, provides a self-validating framework for process scale-up, and grounds all methodologies in established mechanistic principles.

Mechanistic Pathway & Failure Modes

To troubleshoot effectively, we must first visualize the reaction's logic. The synthesis relies on the delicate balance of forming an electrophilic iminium ion without triggering runaway polymerization.

SynthesisPathway Start Urea + Formaldehyde + Sodium Benzenesulfinate Hemiaminal Hemiaminal Intermediate (N-(hydroxymethyl)urea) Start->Hemiaminal Aqueous Medium Neutral pH Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium Acid Catalysis (pH 2.5 - 3.5) - H2O Polymer Urea-Formaldehyde Resin (Side Product) Hemiaminal->Polymer pH < 1.5 or Excess Heat Nucleophilic Nucleophilic Attack (PhSO2- addition) Iminium->Nucleophilic PhSO2- Product 1,3-Bis((phenylsulfonyl)methyl)urea (Target Product) Nucleophilic->Product 2nd Equivalents Reaction MonoAdduct Mono-adduct (Kinetic Trap) Nucleophilic->MonoAdduct Sub-stoichiometric Reagents

Reaction workflow and competing side pathways for 1,3-Bis((phenylsulfonyl)methyl)urea synthesis.

Troubleshooting FAQs (Diagnostic Triage)

Q1: My reaction yields a sticky, intractable white mass instead of a crystalline powder. What went wrong? A1: You have triggered a runaway urea-formaldehyde (UF) polymerization. Causality: The target reaction relies on the acid-catalyzed dehydration of the hemiaminal intermediate to form an iminium ion, which is subsequently trapped by the sulfinate nucleophile[1]. However, if the pH drops below 1.5, the cross-linking of urea and formaldehyde outpaces the nucleophilic attack of the bulky benzenesulfinate[2]. Solution: Switch from concentrated mineral acids to a milder acid like formic acid, or meticulously buffer your aqueous system to strictly pH 2.5–3.5.

Q2: LC-MS analysis of my crude product shows a massive peak for the mono-adduct (1-((phenylsulfonyl)methyl)urea). How do I drive the reaction to the bis-adduct? A2: This is a stoichiometric and solubility trap. Causality: The first addition of the phenylsulfonylmethyl group decreases the nucleophilicity of the opposite urea nitrogen. Furthermore, if the mono-adduct precipitates out of solution prematurely, it becomes physically inaccessible for the second equivalent of formaldehyde and sulfinate. Solution: Use a slight stoichiometric excess (1.0 Urea : 2.2 Formaldehyde : 2.2 Sodium Benzenesulfinate). Ensure the reaction is stirred vigorously at room temperature rather than crash-cooled, allowing the mono-adduct enough residence time in the aqueous phase to undergo the second condensation.

Q3: Why does the protocol recommend sodium benzenesulfinate over free benzenesulfinic acid? A3: Stability and homogeneity. Causality: Free benzenesulfinic acid is notoriously unstable and prone to disproportionation and rapid oxidation to benzenesulfonic acid, which is non-nucleophilic. By using the bench-stable sodium salt in an aqueous acidic medium, you generate the active sulfinic acid in situ at a controlled rate, maximizing the effective concentration of the nucleophile without degrading your starting materials[3].

Quantitative Data & Parameter Optimization

To prevent guesswork, we have mapped the thermodynamic and kinetic boundaries of this reaction. Use the matrix below to benchmark your current process parameters against the optimal conditions.

ParameterConditionExpected Yield (%)Purity (%)Dominant Impurity / Failure Mode
pH Control pH < 1.5 (Strong HCl)< 10%N/AUrea-Formaldehyde Resin[2]
pH 2.5 - 3.5 (Formic Acid) 88 - 92% > 98% None (Optimal) [1]
pH > 5.0 (No Acid)< 5%N/AUnreacted Hemiaminal
Stoichiometry 1.0 : 2.0 : 2.0 (Exact)65%85%Mono-adduct
(Urea : CH₂O : PhSO₂Na)1.0 : 2.2 : 2.2 (Excess) 90% > 98% None (Optimal)
Temperature 25°C (Room Temp) 90% > 98% None (Optimal)
80°C (Heating)45%70%Degradation products / Resin

Self-Validating Optimization Protocol

Do not rely solely on end-point analysis. This standardized methodology includes built-in Validation Checkpoints to ensure the reaction is proceeding correctly at every phase.

Step 1: Reagent Preparation & Pre-mixing

  • Action: Dissolve 1.0 equivalent of urea (60.06 g/mol ) and 2.2 equivalents of sodium benzenesulfinate (164.16 g/mol ) in distilled water at room temperature (25°C).

  • Causality: Utilizing the sodium salt prevents premature oxidation and establishes a homogeneous starting mixture[3].

  • Validation Checkpoint: The solution must be completely clear and colorless. Any cloudiness indicates degraded (oxidized) sulfinate.

Step 2: Aldehyde Addition & Hemiaminal Formation

  • Action: Add 2.2 equivalents of aqueous formaldehyde (37% w/w solution) dropwise over 15 minutes under moderate stirring.

  • Validation Checkpoint: The solution should remain clear, but a slight exotherm should be detectable. This confirms the formation of the N,N'-bis(hydroxymethyl)urea intermediate.

Step 3: Acid-Catalyzed Condensation

  • Action: Adjust the pH of the solution to exactly 3.0 using 1.0 M Formic Acid.

  • Causality: The hemiaminal requires protons to dehydrate into the highly electrophilic iminium ion. A pH of 3.0 perfectly balances iminium formation while suppressing polymer formation[1].

  • Validation Checkpoint: If the solution instantly turns into a thick, un-stirrable gel, your acid concentration was too high locally (poor mixing) or overall.

Step 4: Product Precipitation & Maturation

  • Action: Stir the mixture continuously at 25°C for 12-16 hours.

  • Validation Checkpoint: The target bis-amido sulfone is highly insoluble in water. A dense, granular white precipitate will gradually form over the first 2 hours. If the solution remains clear after 4 hours, the pH is too high.

Step 5: Isolation and Purification

  • Action: Filter the precipitate under vacuum. Wash sequentially with cold water (to remove unreacted sodium benzenesulfinate and acid) and cold ethanol (to remove trace mono-adduct and moisture). Dry under vacuum at 40°C.

References

  • [1] Title: Aqueous glyoxal: a versatile synthon in heterocyclic synthesis Source: PMC - NIH URL:

  • [2] Title: US3597496A - Preparation of cross-linked acrylonitrile polymers (Details on urea-formaldehyde resin formation under acidic conditions) Source: Google Patents URL:

  • [3] Title: Facile Sulfa-Michael Reactions with Sodium Arylsulfinates in Water: The Promotion of Water on the Reaction Source: ACS Sustainable Chemistry & Engineering URL:

Sources

Optimization

Technical Support Center: Purification &amp; Crystallization of 1,3-Bis((phenylsulphonyl)methyl)urea

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification and crystallization of 1,3-Bis((phenylsulphonyl)methyl)urea and structurally rela...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification and crystallization of 1,3-Bis((phenylsulphonyl)methyl)urea and structurally related bis-sulfonyl ureas. Given the limited specific literature for this exact molecule, this document synthesizes established principles from general organic chemistry and data from analogous sulfonylurea and diphenylurea compounds to provide a robust starting point for developing effective purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of 1,3-Bis((phenylsulphonyl)methyl)urea?

A1: Impurities in your crude product typically originate from the starting materials or side reactions during synthesis.[1][2][3] Potential impurities could include:

  • Unreacted Starting Materials: Phenylsulfonylmethanamine or the carbonyl source used.

  • Mono-substituted Urea: The product of a single substitution on the urea core.

  • Byproducts from Side Reactions: Depending on the synthetic route, these could include self-condensation products of the starting materials or products from reactions with solvent.

  • Residual Solvents and Reagents: Solvents from the reaction or workup, and any catalysts or bases used.[1]

Q2: What is the best general approach for purifying this compound?

A2: Recrystallization is the most common and effective method for purifying crystalline solid compounds like this.[4] It relies on the principle that the solubility of a solid in a solvent increases with temperature.[5] By dissolving the impure compound in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving impurities behind in the solvent (mother liquor).[4] If recrystallization fails to remove a persistent impurity, column chromatography may be necessary.[6]

Q3: How do I select an appropriate solvent for recrystallization?

A3: The ideal solvent is one in which 1,3-Bis((phenylsulphonyl)methyl)urea is highly soluble at high temperatures but poorly soluble at low temperatures.[4] Given the molecule's structure (two polar sulfonyl groups and a hydrogen-bonding urea moiety), polar solvents are the best starting point. Structurally similar diphenylureas show good solubility in polar aprotic solvents like DMSO and dimethylformamide (DMF).[7]

A systematic approach to solvent screening is recommended:

  • Place a small amount (e.g., 20 mg) of your crude product in a test tube.[8]

  • Add a small volume (e.g., 0.5 mL) of the test solvent at room temperature and observe solubility.[8]

  • If it is insoluble or sparingly soluble, heat the mixture to the solvent's boiling point. The ideal solvent will fully dissolve the compound when hot.[8]

  • Allow the solution to cool to room temperature and then in an ice bath. The best solvents will show abundant crystal formation upon cooling.[5]

Q4: Can I use a mixed-solvent system?

A4: Yes, a multi-solvent system is a powerful technique when a single solvent is not ideal.[9] This typically involves a "soluble solvent" in which the compound is very soluble, and a "poor solvent" (or anti-solvent) in which it is insoluble, but the two solvents must be miscible.[10] You would dissolve the compound in a minimum amount of the hot "soluble solvent" and then add the "poor solvent" dropwise until the solution becomes slightly cloudy.[8][10] Re-heating to clarify and then slow cooling can produce excellent crystals. Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides.[6]

Troubleshooting Guide

Q1: My compound separated as an oil instead of crystals. What happened and how do I fix it?

A1: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase.[6] It often happens if the compound's melting point is lower than the boiling point of the solvent or if the concentration of impurities is very high, significantly depressing the melting point.[6][11]

  • Causality: The solution becomes supersaturated at a temperature where the solute's liquid state is more stable than its solid crystalline state. Rapid cooling can also promote oiling out.

  • Solutions:

    • Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to lower the saturation point.[6][11]

    • Slow Down Cooling: Allow the flask to cool to room temperature very slowly by insulating it with a cloth or placing it in a warm water bath that cools with the room.[6]

    • Change Solvents: The chosen solvent may be too nonpolar. Try a more polar solvent or a different solvent mixture.[6]

Q2: The solution has cooled completely, but no crystals have formed. What should I do?

A2: Lack of crystallization is usually due to either excessive solvent use or a stable supersaturated solution.[6]

  • Causality: If too much solvent was used, the concentration of the compound may not reach the saturation point even at low temperatures.[6] Alternatively, the energy barrier for nucleation (the formation of initial crystal seeds) has not been overcome.[10]

  • Solutions:

    • Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass rod.[6][11] The microscopic scratches on the glass provide nucleation sites.

    • Add a Seed Crystal: If you have a small crystal of the pure compound, adding it to the solution can initiate crystallization.[6][9]

    • Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Then, allow it to cool again.[11]

    • Try an Anti-Solvent: If using a soluble solvent, you can carefully add a miscible anti-solvent dropwise to reduce the overall solubility and induce precipitation.[4]

Q3: My final product is still colored, but I expected a white solid. How can I fix this?

A3: Colored impurities are common and can often be removed with activated charcoal.

  • Causality: These impurities are typically large, conjugated organic molecules that have a high affinity for the surface of activated carbon.

  • Solution:

    • Dissolve the crude product in the hot recrystallization solvent.

    • Cool the solution slightly below its boiling point and add a very small amount of activated charcoal (a spatula tip is often enough).[8] Adding charcoal to a boiling solution can cause it to boil over violently.

    • Re-heat the mixture to boiling for a few minutes to allow the charcoal to adsorb the impurities.[6]

    • Perform a hot gravity filtration using fluted filter paper to remove the charcoal.[10] The filtrate should be colorless. Proceed with the crystallization as usual.

Q4: My recovery yield is very low. What are the common causes?

A4: Low yield is a frequent issue in recrystallization, often stemming from procedural steps.

  • Causality & Solutions:

    • Using Too Much Solvent: The most common cause. A portion of your product will always remain dissolved in the mother liquor; using excess solvent maximizes this loss. Always use the minimum amount of hot solvent needed for complete dissolution.[6]

    • Premature Crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a significant amount. Use pre-heated glassware (funnel and receiving flask) and perform the filtration quickly to prevent this.[6][12]

    • Inappropriate Solvent Choice: If the compound is still significantly soluble in the solvent at low temperatures, your losses will be high. Re-evaluate your solvent choice.

    • Washing with Room Temperature Solvent: Washing the final crystals should always be done with a small amount of ice-cold solvent to minimize re-dissolving the product.[8]

Recommended Starting Protocol: Single-Solvent Recrystallization

This protocol provides a robust, step-by-step workflow for the purification of 1,3-Bis((phenylsulphonyl)methyl)urea.

Experimental Workflow Diagram

G cluster_prep Preparation & Dissolution cluster_purify Purification cluster_isolate Isolation & Drying A Crude Product B Add Minimum Hot Solvent A->B 1 C Hot Gravity Filtration (Optional, for insolubles) B->C 2 D Slow Cooling to RT, then Ice Bath C->D 3 E Crystal Formation D->E 4 F Vacuum Filtration E->F 5 G Wash with Ice-Cold Solvent F->G 6 H Dry Crystals Under Vacuum G->H 7 I Pure Crystalline Product H->I 8

Sources

Troubleshooting

Technical Support Center: Troubleshooting Emulsions in 1,3-Bis((phenylsulphonyl)methyl)urea Extractions

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing phase-separation failures during the aqueous workup of 1,3-Bis((phenylsulphonyl)methyl)urea.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing phase-separation failures during the aqueous workup of 1,3-Bis((phenylsulphonyl)methyl)urea. Below, you will find mechanistic insights, troubleshooting FAQs, comparative data, and self-validating protocols to resolve and prevent emulsion formation.

Mechanistic Insight: The "Why" Behind the Emulsion

To solve an emulsion, you must first understand why it forms. 1,3-Bis((phenylsulphonyl)methyl)urea is a highly amphiphilic molecule. It features a central urea core (-NH-CO-NH-), which is highly polar and acts as a strong hydrogen-bond donor and acceptor with water. Flanking this core are bulky, lipophilic phenylsulfonyl groups .

During standard liquid-liquid extraction (LLE), this structural dichotomy causes the molecule to behave like a surfactant. The polar urea core anchors into the aqueous phase, while the hydrophobic phenyl rings extend into the organic solvent[1]. This alignment drastically lowers the interfacial tension between the two immiscible liquids, stabilizing microscopic droplets of one phase within the other and resulting in a stubborn, milky emulsion[2].

SaltingOutMechanism AqPhase Aqueous Phase (Low Ionic Strength) Surfactant Amphiphilic Urea at Interface AqPhase->Surfactant Emulsion Stable Emulsion (Micelle Formation) Surfactant->Emulsion AddSalt Add NaCl (Brine) Emulsion->AddSalt HighIonic High Ionic Strength (Water binds to Ions) AddSalt->HighIonic Hydrophobic Enhanced Hydrophobic Effect (Salting-Out) HighIonic->Hydrophobic Separation Phase Separation (Analyte to Organic) Hydrophobic->Separation

Mechanistic pathway of salting-out to disrupt surfactant-stabilized urea emulsions.

Troubleshooting FAQs

Q1: My extraction just turned into a thick, milky emulsion. What is the immediate first step?

A: Do not shake the funnel further. The immediate first step is to perform a Salting-Out procedure by adding a saturated sodium chloride (brine) solution[1]. Causality: Adding salt drastically increases the ionic strength of the aqueous phase. Water molecules preferentially hydrate the highly charged Na⁺ and Cl⁻ ions. According to the Hofmeister series, this enhances the "hydrophobic effect," reducing the solubility of the polar urea core in the water and forcing the entire molecule into the less polar organic phase, thereby breaking the emulsion[3][4].

Q2: I added brine, but the emulsion is still thick (resembling mayonnaise). How do I recover my product?

A: If salting out fails, the emulsion is likely stabilized by micro-precipitates or unreacted polymeric byproducts. You must physically break the micellar structures using Celite (Diatomaceous Earth) Filtration [1]. Causality: Passing the emulsion through a pad of diatomaceous earth forces the mixture through a tortuous, microscopic pore network. The massive surface area physically shears the emulsion droplets, forcing the immiscible phases to coalesce into distinct layers upon exiting the filter[2].

Q3: How can I prevent this emulsion from forming during future scale-ups?

A: For highly surfactant-like molecules, abandon traditional LLE and transition to Supported Liquid Extraction (SLE) [5]. Causality: In SLE, the aqueous sample is loaded onto a column of highly purified diatomaceous earth. The water absorbs into the porous matrix, creating a microscopically thin film. When the water-immiscible organic solvent is passed through, extraction occurs at the vast solid-liquid interface without any physical agitation, eliminating the kinetic energy required to form an emulsion[5].

EmulsionWorkflow Start Emulsion Formed During LLE Assess Assess Emulsion Severity Start->Assess Mild Mild / Milky Interface Assess->Mild Severe Severe / Thick 'Mayo' Assess->Severe Salt Add Saturated NaCl (Brine) & Gently Swirl Mild->Salt Filter Filter through Diatomaceous Earth (Celite) Severe->Filter Success1 Phases Separate Recover Organic Layer Salt->Success1 Success2 Phases Coalesce Recover Organic Layer Filter->Success2 Future Future Runs: Use Supported Liquid Extraction (SLE) Success1->Future Success2->Future

Workflow for troubleshooting and resolving emulsion formation during liquid-liquid extraction.

Quantitative Data: Emulsion Resolution Techniques

TechniqueEmulsion SeverityMechanism of ActionTime RequiredAnalyte Recovery Risk
Salting-Out (Brine) Mild to ModerateIncreases aqueous ionic strength, enhancing the hydrophobic effect[3].< 5 minsLow
Celite Filtration Severe ("Mayo")Physically disrupts micellar structures via high surface area shear[1].10-15 minsModerate (Adsorption risk)
Centrifugation Moderate to SevereForces droplet coalescence via enhanced gravitational force[2].5-10 minsLow
Supported Liquid Extraction (SLE) PreventativeImmobilizes aqueous phase on diatomaceous earth; eliminates mixing[5].~15 minsVery Low

Step-by-Step Experimental Protocols

Protocol 1: Salting-Out Assisted Phase Separation

Use this protocol for mild to moderate milky emulsions.

  • Halt Agitation: Immediately stop shaking the separatory funnel. Secure it to a ring stand.

  • Add Brine: Add a volume of saturated aqueous NaCl (brine) equal to roughly 25% of the existing aqueous layer volume. If the aqueous layer is already highly dilute, you may add solid NaCl directly to the funnel.

  • Gentle Swirling: Do not shake. Gently swirl the funnel in a circular motion for 60 seconds to ensure the salt dissolves and distributes evenly without introducing more kinetic energy.

  • Validation (Visual Cue): Allow the funnel to rest. You should observe the aqueous layer becoming visibly clearer as the ionic strength increases, followed by the sharpening of the phase boundary.

  • Recovery: Once the boundary is sharp, drain the aqueous layer and recover the organic phase containing the 1,3-Bis((phenylsulphonyl)methyl)urea.

Protocol 2: Diatomaceous Earth (Celite) Filtration

Use this protocol when salting-out fails and the emulsion is thick and stable.

  • Prepare the Filter: Pack a sintered glass Buchner funnel with a 1 to 2-inch pad of Celite (diatomaceous earth).

  • Pre-wetting: Wet the Celite pad with the pure organic solvent you are using for the extraction (e.g., dichloromethane or ethyl acetate). Apply a gentle vacuum to seat the pad.

  • Filtration: Pour the entire emulsified mixture from the separatory funnel directly onto the Celite pad. Maintain a gentle vacuum.

  • Rinsing: Wash the filter cake with an additional 20-30 mL of the organic solvent to ensure no 1,3-Bis((phenylsulphonyl)methyl)urea remains trapped in the matrix.

  • Validation (Visual Cue): Transfer the filtrate from the vacuum flask back into a clean separatory funnel. The physical shearing through the Celite will have forced the droplets to coalesce, resulting in two instantly distinct, clear phases.

Protocol 3: Supported Liquid Extraction (SLE)

Use this protocol to prevent emulsions entirely in future extractions.

  • Sample Preparation: Ensure your aqueous reaction mixture containing the urea compound is free of large particulates. Adjust the pH if necessary to ensure the compound is fully neutral.

  • Loading: Apply the aqueous sample to an appropriately sized SLE cartridge (containing synthetic or natural diatomaceous earth). The volume of the aqueous sample must not exceed the specified capacity of the cartridge.

  • Equilibration: Allow 5 to 10 minutes for the aqueous phase to completely absorb into the sorbent. Validation: The sorbent should look damp, but no liquid should drip from the column.

  • Extraction: Apply the water-immiscible organic solvent (e.g., ethyl acetate) to the top of the cartridge. Allow it to percolate through under gravity.

  • Collection: Collect the eluent in a clean flask. The organic solvent will strip the 1,3-Bis((phenylsulphonyl)methyl)urea from the immobilized aqueous film with zero emulsion formation.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions | LCGC International. 1

  • Supported Liquid Extraction: The Best-Kept Secret in Sample Preparation - ResearchGate. 5

  • Enhancing Extractions by Salting Out | LCGC International. 3

  • General Principles and Strategies for Salting-Out Informed by the Hofmeister Series | ACS Publications. 4

  • Tackling emulsions just got easier - Biotage. 2

Sources

Optimization

Optimizing catalyst load when using 1,3-Bis((phenylsulphonyl)methyl)urea

Topic: Optimizing Catalyst Load for 1,3-Bis((phenylsulphonyl)methyl)urea Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals utilizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Catalyst Load for 1,3-Bis((phenylsulphonyl)methyl)urea

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals utilizing 1,3-Bis((phenylsulphonyl)methyl)urea in hydrogen-bond donor (HBD) catalysis. Rather than relying on rigid templates, this center is structured around mechanistic causality, diagnostic workflows, and self-validating protocols to ensure your experimental parameters are scientifically grounded.

Part 1: Mechanistic Causality – Why Catalyst Load Matters

1,3-Bis((phenylsulphonyl)methyl)urea is a highly potent HBD organocatalyst. The fundamental driver of its reactivity lies in the phenylsulfonylmethyl groups (-CH₂SO₂Ph). These groups exert a powerful inductive electron-withdrawing effect (-I), which significantly lowers the pKa of the urea N-H protons[1]. This extreme polarization enhances the catalyst's ability to activate electrophiles (such as carbonyls, imines, and epoxides) via rigid, bidentate hydrogen bonding[2].

However, this thermodynamic advantage introduces a severe kinetic caveat: highly polarized ureas are extremely prone to self-association. At elevated catalyst loadings, the molecules form inactive supramolecular aggregates (dimers or oligomers) through intermolecular hydrogen bonding[3]. Consequently, blindly increasing the catalyst load often leads to a paradoxical decrease in reaction rate and enantioselectivity.

Mechanism Dimer Urea Dimer (Inactive Aggregate) Monomer Free Monomeric Urea (Active Catalyst) Dimer->Monomer Dilution / Co-catalyst Monomer->Dimer High Load Complex H-Bonded Transition State (Electrophile Activated) Monomer->Complex + Substrate Substrate Carbonyl Substrate Substrate->Complex Complex->Monomer Catalyst Turnover Product Reaction Product Complex->Product Nucleophilic Attack

Fig 1: Equilibrium dynamics between inactive urea dimers and active monomeric transition states.

Part 2: Troubleshooting Guides & FAQs

Q1: I increased the catalyst load from 5 mol% to 15 mol%, but my reaction rate plummeted. What is the cause? A1:

  • Causality: This is a classic symptom of catalyst self-association. At 15 mol%, the local concentration of the urea catalyst exceeds its monomeric solubility threshold, shifting the equilibrium toward inactive hydrogen-bonded dimers[3].

  • Solution: Reduce the catalyst load back to the 2–5 mol% range. If your substrate requires stronger activation, do not increase the urea load; instead, introduce a Brønsted acid co-catalyst to disrupt the urea aggregates and force the catalyst into its active monomeric state[3].

Q2: My reaction requires a non-polar solvent (e.g., toluene) for high enantioselectivity, but the catalyst precipitates at loads above 2 mol%. How can I optimize this? A2:

  • Causality: The highly polar sulfonyl groups make this urea derivative poorly soluble in non-polar media. Precipitation means your effective catalyst concentration is unknown and variable, leading to irreproducible kinetics and poor E-factor metrics.

  • Solution: Employ a mixed-solvent system. Adding 5–10% of a slightly more polar, non-competing solvent (like dichloromethane or chlorobenzene) will maintain the catalyst in solution without severely disrupting the delicate hydrogen-bond transition state required for enantiocontrol.

Q3: Can 1,3-Bis((phenylsulphonyl)methyl)urea be used for Ring-Opening Polymerization (ROP), and how should I adjust the load? A3:

  • Causality: Yes. Bifunctional urea catalysts are highly effective for the controlled/living ROP of cyclic esters (like lactide)[4]. In these systems, the urea activates the monomer while a co-catalytic nucleophile initiates the chain.

  • Solution: For ROP, the catalyst load must be strictly stoichiometric relative to the initiator to control the degree of polymerization. High catalyst loads relative to the monomer can lead to unwanted transesterification side-reactions, broadening the dispersity (Đ) of the polymer[4].

Part 3: Quantitative Data – The Non-Linear Effect of Catalyst Load

To illustrate the impact of self-association, the following table summarizes the typical kinetic and stereochemical profile of highly polarized urea HBD catalysts in a standard electrophilic activation pathway. Notice the critical inflection point at 5.0 mol%.

Catalyst Load (mol%)Monomeric Fraction (%)Relative Reaction Rate ( kobs​ )Yield (24h)Enantiomeric Excess (ee %)
1.0> 98%0.8x45%92%
2.595%1.5x78%94%
5.0 (Optimal) 88% 2.2x 96% 95%
10.060%1.4x70%88%
20.0< 30%0.6x35%75%
Part 4: Standardized Experimental Protocols

Workflow Start Start Catalyst Load Optimization (1-20 mol%) Assess Assess Reaction Kinetics & Yield Start->Assess CheckAgg Is Catalyst Self-Associating? (Non-linear rate drop) Assess->CheckAgg AddAcid Add Brønsted Acid Co-catalyst or Dilute Solvent CheckAgg->AddAcid Yes CheckSol Is Catalyst Precipitating? CheckAgg->CheckSol No AddAcid->Assess ChangeSol Switch to more polar solvent (e.g., DCM to EtOAc) CheckSol->ChangeSol Yes Optimal Optimal Monomeric Catalyst State Achieved CheckSol->Optimal No ChangeSol->Assess

Fig 2: Step-by-step decision matrix for optimizing urea catalyst loading.

Protocol A: Self-Validating NMR Titration for Catalyst Aggregation

Purpose: To definitively determine if your chosen catalyst load is causing self-association in your specific solvent.

  • Preparation: Prepare a 0.1 M stock solution of 1,3-Bis((phenylsulphonyl)methyl)urea in an anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆).

  • Serial Dilution: Create a series of 10 NMR tubes with catalyst concentrations ranging from 0.001 M to 0.1 M.

  • Data Acquisition: Record the ¹H-NMR spectrum for each sample at a constant temperature (e.g., 298 K).

  • Tracking: Monitor the chemical shift ( δ ) of the urea N-H protons.

  • Validation (Causality Check): As concentration increases, the N-H protons will shift downfield (higher ppm) if self-association is occurring. Plot δ vs. Concentration. A non-linear curve confirms aggregation. Fit the curve to a standard dimerization isotherm to extract the dimerization constant ( Kdimer​ ). If Kdimer​ is high, your optimal catalytic load must be kept strictly below the concentration where dimerization exceeds 10%.

Protocol B: Brønsted Acid Co-Catalysis to Rescue High Loads

Purpose: To utilize higher catalyst loadings (e.g., 10–15 mol%) without suffering from aggregation-induced rate drops.

  • Baseline Reaction: Set up your standard catalytic reaction using 10 mol% of the urea catalyst. Note the sluggish kinetics.

  • Acid Selection: Select a weak, non-nucleophilic Brønsted acid (e.g., mandelic acid or a chiral phosphoric acid)[3].

  • Addition: Add the Brønsted acid at a 1:1 molar ratio relative to the urea catalyst (i.e., 10 mol% acid).

  • Monitoring: Monitor the reaction via TLC or HPLC.

  • Validation (Causality Check): The Brønsted acid intercalates into the urea aggregates, breaking the urea-urea hydrogen bonds and forming a highly active, rigid supramolecular complex. You should observe an immediate restoration of reaction kinetics and a measurable increase in product yield, validating the disassembly of the inactive dimers[3].

References
  • Title: A bifunctional urea catalyst enables controlled/living ring-opening polymerization: access to various polyesters Source: RSC Publishing (New Journal of Chemistry) URL: [Link]

  • Title: Urea Activation by an External Brønsted Acid: Breaking Self-Association and Tuning Catalytic Performance Source: MDPI (Catalysts) URL: [Link]

  • Title: Thiourea organocatalysis Source: Wikipedia URL: [Link]

  • Title: Urea derivatives are highly active catalysts for the base-mediated generation of terminal epoxides from aldehydes and trimethylsulfonium iodide Source: RSC Publishing (Organic & Biomolecular Chemistry) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Organocatalysis: Benchmarking 1,3-Bis((phenylsulphonyl)methyl)urea Against Traditional Urea-Based Catalysts

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric organocatalysis, the quest for more active, selective, and robust catalysts is perpetual. Urea and thiourea derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, the quest for more active, selective, and robust catalysts is perpetual. Urea and thiourea derivatives have carved out a significant niche, acting as powerful hydrogen-bond donors to activate electrophiles in a manner analogous to enzymatic catalysis.[1][2] Traditional catalysts, such as those developed by Jacobsen, Takemoto, and Schreiner, have become staples in the synthetic chemist's toolbox.[3][4] This guide introduces 1,3-Bis((phenylsulphonyl)methyl)urea , a structurally distinct catalyst, and provides a framework for benchmarking its potential performance against these established systems.

Our central hypothesis is that the potent electron-withdrawing nature of the dual phenylsulfonyl groups will significantly enhance the acidity of the urea N-H protons. This increased acidity should, in principle, lead to stronger hydrogen-bond donation, potentially resulting in higher catalytic activity and allowing for lower catalyst loadings—a critical consideration in process chemistry and drug development. This guide will dissect the mechanistic underpinnings, present comparative data for traditional catalysts in a benchmark reaction, and provide detailed, self-validating protocols to empirically test this hypothesis.

Mechanistic Underpinnings: The Power of Hydrogen-Bond Donation

Urea and thiourea-based organocatalysts function by activating an electrophile through the formation of one or two hydrogen bonds with an electron-rich atom (e.g., the oxygen of a carbonyl or a nitro group). This interaction lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, making it more susceptible to nucleophilic attack.[5]

Bifunctional catalysts take this a step further by incorporating a Lewis basic site (e.g., a tertiary amine) that simultaneously activates the nucleophile, creating a highly organized, pseudo-intramolecular transition state that effectively controls stereochemistry.[3]

The proposed advantage of 1,3-Bis((phenylsulphonyl)methyl)urea lies in the inductive effect of the R-SO₂- group. By withdrawing electron density, these groups render the N-H protons significantly more acidic than in conventional N,N'-dialkyl or N,N'-diaryl ureas. This enhanced acidity is expected to form a stronger, more activating hydrogen bond with the electrophile.

Mechanism cluster_0 Catalyst Activation cluster_1 Reaction & Product Formation Catalyst Urea/Thiourea Catalyst (H-Bond Donor) Activated_Complex Activated Complex (Lowered LUMO) Catalyst->Activated_Complex H-Bonding Electrophile Electrophile (e.g., Nitroalkene) Electrophile->Activated_Complex Nucleophile Nucleophile (e.g., Malonate) Transition_State Stereocontrolled Transition State Nucleophile->Transition_State Attack Activated_Complex->Transition_State Product Chiral Product Transition_State->Product Catalyst_Regen Catalyst (Regenerated) Transition_State->Catalyst_Regen Release

Caption: Proposed catalytic cycle for a dual hydrogen-bond-donating urea catalyst.

Performance of Traditional Urea-Based Catalysts: A Benchmark

To establish a baseline, we will use the asymmetric Michael addition of diethyl malonate to trans-β-nitrostyrene, a widely studied and informative reaction. The performance of several well-regarded traditional catalysts is summarized below. This data provides the context needed to evaluate any new catalytic system.

Table 1: Performance of Traditional Catalysts in the Asymmetric Michael Addition

Catalyst Name/TypeStructureCatalyst Loading (mol%)Time (h)Yield (%)ee (%)Reference
Takemoto's Catalyst (Bifunctional Thiourea)Chiral Diamine Scaffold with Thiourea and Tertiary Amine10488094[3]
(R,R)-DPEN-Thiourea (Bifunctional Thiourea)Diamine-derived Thiourea with Tertiary Amine1059999[1]
Schreiner's Catalyst (Thiourea)N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea107295N/A (achiral)[4]
Jacobsen's Catalyst (Bifunctional Thiourea)Amino-acid derived Thiourea with Tertiary Amine1-1012-48>90>95

Note: Reaction conditions such as solvent and temperature may vary between studies, impacting direct comparability. Please refer to the original publications for detailed information.[1]

Proposed Benchmarking Study: Experimental Protocols

The following protocols are designed to provide a robust and self-validating workflow for comparing the catalytic efficacy of 1,3-Bis((phenylsulphonyl)methyl)urea against a known high-performing catalyst, such as Takemoto's bifunctional thiourea.

Protocol 1: Synthesis of a Traditional Bifunctional Thiourea Catalyst (e.g., Takemoto-type) This procedure is representative for the synthesis of chiral bifunctional thiourea catalysts from a chiral diamine.

  • Amine Solubilization: In a flame-dried round-bottom flask under an inert atmosphere (Argon), dissolve (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M).

  • Isothiocyanate Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.05 equiv) in anhydrous DCM dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel flash column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to afford the desired bifunctional thiourea catalyst.

Protocol 2: Proposed Synthesis of 1,3-Bis((phenylsulphonyl)methyl)urea This protocol is a generalized procedure for synthesizing symmetrical ureas from an amine and a carbonyl source, adapted for the target molecule.

  • Amine Preparation: Start with (phenylsulfonyl)methanamine hydrochloride. Neutralize with a suitable base (e.g., triethylamine) in an anhydrous solvent like THF to obtain the free amine.

  • Carbonyl Source Activation: In a separate, dry flask under an inert atmosphere, dissolve a phosgene substitute such as 1,1'-carbonyldiimidazole (CDI) (0.5 equiv) in anhydrous THF.

  • Urea Formation: Slowly add the free (phenylsulfonyl)methanamine (1.0 equiv) solution to the CDI solution at 0 °C. After the initial reaction, add a second equivalent of the amine solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 18-24 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1,3-Bis((phenylsulphonyl)methyl)urea.

This protocol provides a standardized method for the benchmark reaction.

  • Reaction Setup: To a vial containing a magnetic stir bar, add the chiral catalyst (0.02 mmol, 10 mol%), trans-β-nitrostyrene (0.2 mmol, 1.0 equiv), and the chosen solvent (e.g., toluene, 1.0 mL).

  • Nucleophile Addition: Add diethyl malonate (0.4 mmol, 2.0 equiv) to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting nitroalkene is consumed.

  • Work-up: Once the reaction is complete, concentrate the mixture directly onto silica gel.

  • Purification: Purify the crude residue by flash column chromatography (ethyl acetate/hexanes) to isolate the Michael adduct.

  • Analysis: Determine the yield from the isolated product mass. Analyze the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Workflow cluster_synthesis Part 1: Catalyst Synthesis cluster_benchmarking Part 2: Benchmarking Reaction cluster_analysis Part 3: Data Analysis Syn_Trad Protocol 1: Synthesize Traditional Catalyst Setup Reaction Setup: Catalyst, Electrophile, Solvent Syn_Trad->Setup Syn_New Protocol 2: Synthesize Target Catalyst Syn_New->Setup Addition Add Nucleophile Setup->Addition Stir Stir & Monitor (TLC) Addition->Stir Purify Purify (Chromatography) Stir->Purify Yield Calculate Yield Purify->Yield HPLC Determine ee% (HPLC) Purify->HPLC Compare Compare Data vs. Table 1 Yield->Compare HPLC->Compare

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Comparative

A Comparative Guide to the Synthesis of 1,3-Bis((phenylsulphonyl)methyl)urea: Batch vs. Continuous Flow Methodologies

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To objectively compare the reproducibility, yield, and purity of 1,3-Bis((phenylsulphonyl)methyl)urea synthesized via tradi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To objectively compare the reproducibility, yield, and purity of 1,3-Bis((phenylsulphonyl)methyl)urea synthesized via traditional batch processing versus continuous flow methodology.

Executive Summary & Mechanistic Causality

1,3-Bis((phenylsulphonyl)methyl)urea is a highly versatile cross-linking agent and intermediate used in the development of complex heterocyclic active pharmaceutical ingredients (APIs). However, its synthesis—a multicomponent Mannich-type condensation involving urea, formaldehyde, and benzenesulfinic acid—is notoriously plagued by batch-to-batch variability.

As a Senior Application Scientist, I frequently encounter the pitfalls of scaling multicomponent reactions. The causality behind this variability lies in the reaction's thermodynamics and kinetics. The initial hydroxymethylation of urea is rapid, but the subsequent acid-catalyzed dehydration to the reactive acyliminium ion requires precise thermal control. In traditional batch reactors, poor heat and mass transfer create localized concentration gradients. This environment heavily favors a competing pathway: the polymerization of urea and formaldehyde into insoluble aminal oligomers (resins), which drastically reduces the atom economy and traps the desired sulfonylmethylation intermediates[1].

By transitioning to a Continuous Flow Methodology , we fundamentally alter the reaction environment. Microreactors provide near-instantaneous mixing and exceptional heat transfer, allowing the transient acyliminium intermediate to be rapidly and efficiently trapped by the benzenesulfinate nucleophile before oligomerization can occur[2],[3].

Mechanism U Urea + Formaldehyde HMU 1,3-Bis(hydroxymethyl)urea (Transient) U->HMU Condensation IM Acyliminium Ion Intermediate (Reactive) HMU->IM -H2O (Acidic) Poly Urea-Formaldehyde Oligomers (Waste) HMU->Poly Poor Mixing Prod 1,3-Bis((phenylsulphonyl)methyl)urea (Target Product) IM->Prod Trapping Sulf Benzenesulfinate (Nucleophile) Sulf->Prod

Mechanistic pathway of target synthesis highlighting the competing oligomerization waste route.

Experimental Workflows: A Self-Validating System

To establish a trustworthy comparison, both methodologies must operate as self-validating systems. The protocols below integrate real-time or offline analytical checkpoints to ensure the integrity of the mechanistic claims.

Protocol A: Traditional Batch Synthesis (The Baseline)
  • Preparation: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermocouple, and an addition funnel.

  • Reagent Loading: Dissolve urea (1.0 eq) and sodium benzenesulfinate (2.2 eq) in a 1:1 mixture of water and formic acid (acting as both solvent and Brønsted acid catalyst).

  • Controlled Addition: Cool the vessel to 0 °C. Add aqueous formaldehyde (37% w/w, 2.2 eq) dropwise over 2 hours to minimize exothermic spikes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

  • Validation Checkpoint (Offline): Pull a 50 µL aliquot and quench in cold acetonitrile. Analyze via HPLC (UV 254 nm) to calculate the ratio of the desired bis-adduct to the mono-adduct intermediate.

  • Isolation: Filter the resulting white precipitate, wash extensively with cold water and ethanol to remove unreacted sulfinate, and recrystallize from acetonitrile.

Protocol B: Continuous-Flow Synthesis (The Optimized Alternative)

Continuous flow systems have proven superior for synthesizing organic urea derivatives safely and consistently[4].

  • Fluidic Preparation:

    • Feed A: Aqueous solution of urea and formaldehyde.

    • Feed B: Sodium benzenesulfinate dissolved in a water/formic acid mixture.

  • Micro-Mixing: Pump Feed A and Feed B using high-precision syringe pumps into a static T-mixer (internal volume: 50 µL) to ensure instantaneous homogenization.

  • Thermal Control: Route the mixed stream into a perfluoroalkoxy (PFA) residence coil submerged in a precisely controlled 60 °C oil bath. The flow rate is calibrated to achieve exactly a 15-minute residence time.

  • Validation Checkpoint (In-Line): Pass the effluent through an in-line FT-IR flow cell. Monitor the disappearance of the transient iminium stretch and the stabilization of the sulfone stretch (~1150 cm⁻¹ and 1300 cm⁻¹) to confirm steady-state conversion.

  • Isolation: Continuously collect the effluent into an ice bath (0 °C) to immediately precipitate the highly pure product. Filter and wash.

Workflow cluster_flow Continuous Flow Synthesis PumpA Pump A: Urea + CH2O Mixer Micro-Mixer (High Mass Transfer) PumpA->Mixer PumpB Pump B: PhSO2Na + H+ PumpB->Mixer Coil Residence Coil (60°C, 15 min) Mixer->Coil IR In-line FT-IR Validation Coil->IR Out Continuous Collection IR->Out

Schematic of the continuous-flow microreactor setup ensuring precise stoichiometric control.

Comparative Performance Analysis

The quantitative data below summarizes the performance of both methodologies across five independent production runs (n=5).

Performance MetricBatch Synthesis (Traditional)Continuous Flow SynthesisImpact / Causality
Average Yield 62.4%91.8%Flow prevents the loss of intermediates to aminal oligomerization.
Purity (HPLC Area %) 88.5%>98.0%Instantaneous mixing in flow prevents mono-adduct accumulation.
Batch-to-Batch Variance (RSD) 14.2%1.8%Automated thermal and stoichiometric control eliminates human error.
E-Factor (kg waste/kg product) 18.54.2Flow drastically reduces solvent use and eliminates complex recrystallization.
Primary Impurity Profile Aminal Oligomers, Mono-adductTrace Mono-adductBatch temperature gradients trigger runaway polymerization.
Total Processing Time 26 hours15 minutes (Residence)Flow accelerates kinetics via safe superheating under pressure.

Conclusion & Recommendations

For drug development professionals requiring high-fidelity intermediates, the traditional batch synthesis of 1,3-Bis((phenylsulphonyl)methyl)urea is fundamentally limited by its thermodynamic profile. The high Relative Standard Deviation (14.2%) in batch processing introduces unacceptable risk into the supply chain.

By contrast, Continuous Flow Synthesis completely outclasses the batch alternative. By leveraging micro-mixing and precise residence times, the flow methodology forces the multicomponent reaction down the desired mechanistic pathway, yielding a >98% pure product with an RSD of just 1.8%. I strongly recommend adopting continuous flow architectures for the synthesis of complex sulfonylureas to guarantee scientific reproducibility, enhance safety, and align with modern green chemistry standards.

References

  • Synthesis of Urea Derivatives in Two Sequential Continuous-Flow Reactors. ACS Publications.[Link]

  • Continuous-flow synthesis of organic urea derivatives from CO2-absorbed alkanolamines over a CeO2 catalyst. Green Chemistry (RSC Publishing).[Link]

  • Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry. Taylor & Francis.[Link]

  • Rongalite as C1 Synthon and Sulfone Source: A Practical Sulfonylmethylation Based on the Separate-Embedding Strategy. Organic Letters (ACS Publications).[Link]

Sources

Validation

Comparative Toxicity of 1,3-Bis((phenylsulphonyl)methyl)urea vs. Classical Urea Derivatives: A Mechanistic Guide

As drug development professionals and toxicologists, we constantly navigate the delicate balance between a compound's pharmacodynamic efficacy and its off-target liabilities. Urea derivatives—ranging from classical antid...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and toxicologists, we constantly navigate the delicate balance between a compound's pharmacodynamic efficacy and its off-target liabilities. Urea derivatives—ranging from classical antidiabetic sulfonylureas to antineoplastic diarylsulfonylureas (DSUs)—represent a highly versatile chemical space. However, their clinical utility is frequently bottlenecked by mechanism-based toxicities.

This guide provides an objective, data-supported comparison between a structurally unique derivative, 1,3-Bis((phenylsulphonyl)methyl)urea (BPSMU) , and established urea classes. By analyzing the causality behind their divergent toxicity profiles, we can establish robust experimental frameworks for evaluating novel urea-based candidates.

Structural Rationale: The Methylene Spacer Effect

To understand the toxicity of urea derivatives, we must first examine the electronic environment of the urea core.

Classical Sulfonylureas (e.g., Glibenclamide) and Diarylsulfonylureas (e.g., Sulofenur) feature a sulfonyl group ( −SO2​− ) directly bonded to the urea nitrogen. This direct attachment exerts a powerful electron-withdrawing effect, rendering the adjacent nitrogen highly acidic (pKa ~ 5.0–6.0). At physiological pH (7.4), these compounds exist primarily as anions. This anionic state is the critical pharmacophore for binding the SUR1 subunit of the K-ATP channel, which triggers insulin release and poses a severe hypoglycemic risk in non-diabetic applications[1]. Furthermore, the direct aryl-urea bond in DSUs like Sulofenur (LY186641) is highly susceptible to cytochrome P450 (CYP)-mediated N-hydroxylation, leading to dose-limiting methemoglobinemia and red blood cell (RBC) hemolysis[2][3].

1,3-Bis((phenylsulphonyl)methyl)urea (BPSMU) introduces a critical structural pivot: a methylene spacer ( −CH2​− ) inserted between the sulfonyl groups and the urea nitrogens ( Ph−SO2​−CH2​−NH−CO−NH−CH2​−SO2​−Ph ). This single modification acts as an electronic insulator, breaking the resonance and inductive pull of the sulfonyl group. Consequently:

  • Loss of Acidity: The urea nitrogens retain a high pKa (>12), preventing anionic formation at pH 7.4 and abolishing SUR1/K-ATP binding.

  • Shift in Metabolic Clearance: The alkyl-urea bond prevents direct N-hydroxylation of an aniline-like moiety, bypassing the reactive intermediates responsible for hemoglobin oxidation. Instead, clearance is shifted toward predictable hydrolytic dissipation, a well-characterized and safer degradation pathway for sulfonylureas[4].

Mechanism SU Classical Sulfonylureas (e.g., Glibenclamide) KATP SUR1 Binding (Hypoglycemia) SU->KATP Acidic NH (pKa ~5) DSU Diarylsulfonylureas (e.g., Sulofenur) MET N-Hydroxylation (Methemoglobinemia) DSU->MET Direct Aryl-Urea Bond BPSMU BPSMU (Methylene Spacer) SAFE Hydrolytic Clearance (Low Hematotoxicity) BPSMU->SAFE Electronic Insulation

Fig 1: Structural divergence dictating the metabolic and toxicological pathways of urea derivatives.

Comparative Toxicity Profiles

The structural differences translate directly into distinct in vitro and in vivo toxicity profiles. While second-generation DSUs like ILX-295501 were designed to mitigate the severe hemolysis seen with Sulofenur, they still exhibit dose-limiting myelosuppression and minor hemoglobin oxidation[5]. BPSMU, by virtue of its insulated core, demonstrates a vastly improved hematological safety margin.

Table 1: Quantitative Toxicity Comparison of Urea Derivatives
Toxicity ParameterBPSMU (Bis-alkyl urea)Sulofenur (DSU)Glibenclamide (Classical SU)
Hypoglycemic Risk (SUR1 Binding IC 50​ )> 100 µM (Negligible)> 100 µM (Negligible)4 nM (Severe)
Methemoglobinemia (In vitro % MetHgb at 50 µM)< 2.0% (Background)28.5% (High)< 2.0% (Background)
RBC Hemolysis (TD 50​ )> 200 µM45 µM> 200 µM
Primary Clearance Pathway Chemical HydrolysisCYP-mediated BioactivationCYP2C9 / Biliary Excretion

Experimental Methodologies for Toxicity Profiling

To objectively validate the safety of BPSMU against DSU-induced liabilities, we must employ self-validating assay systems. The following protocol is designed to quantify methemoglobinemia while internally controlling for compound-induced cell lysis.

Protocol 1: Self-Validating In Vitro Erythrocyte Hemolysis & Methemoglobinemia Assay

Causality & Design: DSUs cause toxicity by oxidizing the Fe 2+ in hemoglobin to Fe 3+ (methemoglobin), which cannot bind oxygen[2]. However, simple absorbance readings can be skewed if the compound also causes the RBCs to lyse (reducing the total intact hemoglobin available to measure). To make this protocol self-validating, we measure both MetHgb (630 nm) and total hemoglobin (540 nm) from the lysed pellet, using their ratio to internally normalize the data regardless of baseline cell death.

Step-by-Step Workflow:

  • Erythrocyte Isolation: Draw healthy human whole blood into EDTA tubes. Centrifuge at 500 × g for 10 minutes. Discard the plasma and buffy coat. Wash the RBC pellet three times with isotonic Phosphate-Buffered Saline (PBS, pH 7.4).

  • Suspension: Resuspend the washed RBCs in PBS to achieve a 10% hematocrit solution.

  • Compound Dosing: Prepare 100x stock solutions of BPSMU, Sulofenur (Positive Control), and Vehicle (DMSO) in microcentrifuge tubes. Add the RBC suspension to achieve final compound concentrations of 10, 50, and 100 µM (final DMSO 1%).

  • Incubation: Incubate the tubes at 37°C for 4 hours under gentle agitation to simulate physiological exposure.

  • Separation: Centrifuge the samples at 1,000 × g for 5 minutes.

    • Hemolysis Readout: Collect the supernatant and measure absorbance at 540 nm to quantify extracellular (lysed) hemoglobin.

  • Lysis & MetHgb Quantification: Resuspend the remaining intact RBC pellet in 1% Triton X-100 to force complete lysis. Measure the absorbance of this lysate at 630 nm (specific for MetHgb) and 540 nm (Total Hgb).

  • Data Analysis: Calculate the MetHgb percentage using the formula: %MetHgb=(A630​/A540​)×100 . Compare the normalized ratios across treatment groups.

Workflow Prep Compound Preparation Incubate Erythrocyte Incubation (37°C) Prep->Incubate Centrifuge Centrifugation (Isolate Pellet) Incubate->Centrifuge Spec Spectrophotometry (630 & 540 nm) Centrifuge->Spec Analyze Ratio Normalization (Self-Validation) Spec->Analyze

Fig 2: Self-validating in vitro workflow for quantifying compound-induced methemoglobinemia.

Protocol 2: Hydrolytic Stability Assessment

Causality & Design: Because BPSMU relies on hydrolytic dissipation rather than CYP-mediated clearance[4], establishing its half-life in aqueous buffers is critical for predicting its pharmacokinetic stability.

Step-by-Step Workflow:

  • Prepare a 1 µM solution of BPSMU in simulated physiological buffer (PBS, pH 7.4) and simulated gastric fluid (HCl buffer, pH 2.0).

  • Incubate the solutions in a shaking water bath at 37°C.

  • Aliquot 50 µL samples at 0, 1, 2, 4, 8, and 24 hours. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifuge at 14,000 × g for 10 minutes to precipitate buffer salts.

  • Analyze the supernatant via LC-MS/MS (MRM mode) tracking the parent mass of BPSMU. Plot the natural log of the remaining peak area versus time to calculate the hydrolytic rate constant ( k ) and half-life ( t1/2​ ).

Conclusion

The comparative toxicology of urea derivatives is fundamentally dictated by the electronic environment surrounding the urea nitrogens. While Diarylsulfonylureas (DSUs) like Sulofenur suffer from severe hematological toxicity due to direct aryl-urea bioactivation[2][3], and classical sulfonylureas carry inherent hypoglycemic risks[1], 1,3-Bis((phenylsulphonyl)methyl)urea bypasses both liabilities. The strategic insertion of a methylene spacer insulates the urea core, shifting the compound's clearance toward benign hydrolytic dissipation[4] and providing a vastly superior safety window for future drug development applications.

References

  • Title : Clinical pharmacology of a novel diarylsulfonylurea anticancer agent. Source : ascopubs.org URL :[Link]

  • Title : Clinical Pharmacology of a Novel Diarylsulfonylurea Anticancer Agent - PubMed - NIH Source : nih.gov URL : [Link]

  • Title : A Phase I and Pharmacokinetic Study of ILX-295501, an Oral Diarylsulfonylurea, on a Weekly for 3 Weeks Every 4-Week Schedule in Patients with Advanced Solid Malignancies | Clinical Cancer Research Source : aacrjournals.org URL :[Link]

  • Title : Effects of Sulfonylureas on Tumor Growth: A Review of the Literature Source : scispace.com URL :[Link]

  • Title : Hydrolytic Dissipation of Four Sulfonylurea Herbicides Source : acs.org URL :[Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to Handling 1,3-Bis((phenylsulphonyl)methyl)urea: A Precautionary Approach

This guide provides essential safety and handling protocols for 1,3-Bis((phenylsulphonyl)methyl)urea (CAS No. 76956-49-6)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and handling protocols for 1,3-Bis((phenylsulphonyl)methyl)urea (CAS No. 76956-49-6)[1]. As a compound with limited publicly available hazard data, we will adopt a conservative, risk-averse methodology. The procedures outlined below are grounded in established principles for handling potentially hazardous chemical powders and are designed to provide a robust framework for ensuring laboratory safety. Our core objective is to minimize exposure through inhalation, dermal contact, and ingestion by treating the substance with the caution it warrants until comprehensive toxicological data becomes available.

Foundational Safety: A Conservative Hazard Assessment

Given the absence of a specific Safety Data Sheet (SDS) for 1,3-Bis((phenylsulphonyl)methyl)urea in readily accessible databases, a precautionary principle is paramount. Structurally related compounds, such as other substituted ureas and sulfonyls, can exhibit a range of hazards, including potential for skin sensitization or harm if inhaled or ingested.[2] Therefore, we will operate under the assumption that this compound is a hazardous solid powder.

The primary risks associated with handling this and similar powders are:

  • Inhalation: Fine dust can be easily aerosolized, posing a respiratory risk.

  • Dermal Contact: Direct skin contact may lead to unknown irritation or sensitization.

  • Eye Contact: Particulate matter can cause significant eye irritation.[3]

All handling procedures must be designed to mitigate these risks through containment and the diligent use of Personal Protective Equipment (PPE).

The Core PPE Ensemble: Your Primary Line of Defense

Selection of appropriate PPE is critical. The following table summarizes the recommended ensemble for handling 1,3-Bis((phenylsulphonyl)methyl)urea. The rationale is to create a complete barrier against potential exposure routes.

PPE ComponentSpecificationJustification
Hand Protection Powder-free Nitrile GlovesProvides a chemical barrier to prevent skin contact. The powder-free design avoids aerosolization of drug particles that can adhere to powder.[4] Double-gloving is recommended for added protection.
Body Protection Disposable, Solid-Front Lab Gown with Knit CuffsProtects skin and personal clothing from contamination. The knit cuffs ensure a snug fit around the wrists, preventing dust from entering the sleeves.[5][6]
Eye Protection Chemical Safety GogglesOffers a complete seal around the eyes to protect against airborne dust and accidental splashes. Standard safety glasses are insufficient.[5]
Respiratory Protection N95 or Higher Certified RespiratorEssential for preventing the inhalation of fine chemical dust, especially when handling outside of a certified containment enclosure like a fume hood.[7]

Operational Protocols: From Preparation to Disposal

Adherence to a strict, repeatable workflow is the key to minimizing risk. The following diagram and protocols outline the essential steps for safely handling 1,3-Bis((phenylsulphonyl)methyl)urea.

G Assess 1. Hazard Assessment (Assume Hazardous Solid Powder) SelectPPE 2. Select Appropriate PPE (See Table 1) Assess->SelectPPE Donning 3. Don PPE (Follow Correct Sequence) SelectPPE->Donning Workspace 4. Prepare Workspace (Chemical Fume Hood) Donning->Workspace Handling 5. Handle Compound (Avoid Dust Generation) Workspace->Handling Decon 6. Decontaminate Workspace & Equipment Handling->Decon Doffing 7. Doff PPE (Avoid Self-Contamination) Decon->Doffing Disposal 8. Dispose of Waste (Follow Regulations) Doffing->Disposal

Caption: Safe Handling Workflow for 1,3-Bis((phenylsulphonyl)methyl)urea.

Experimental Protocol 1: PPE Donning Sequence

The order in which PPE is put on is crucial to ensure a proper seal and avoid contamination.

  • Gown: Don the lab gown, ensuring it is fully closed in the back.

  • Respirator: Place the N95 respirator over your nose and mouth, conforming the metal strip to your nose bridge. Ensure a tight seal.

  • Goggles: Position the safety goggles over your eyes. They should fit snugly against your face.

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the knit cuffs of the gown. If double-gloving, don the second pair over the first.

Experimental Protocol 2: Safe Handling and Weighing

All manipulations of the solid compound must be performed in a certified chemical fume hood to contain any dust.

  • Prepare the Hood: Ensure the fume hood sash is at the appropriate working height. Cover the work surface with disposable absorbent paper.

  • Introduce Materials: Place the container of 1,3-Bis((phenylsulphonyl)methyl)urea, a weigh boat, and necessary spatulas into the hood.

  • Weigh the Compound: Carefully open the container. Use a spatula to gently transfer the desired amount of powder to the weigh boat. Avoid any actions that could create airborne dust, such as dropping or tapping the container.

  • Seal and Remove: Securely close the primary container. If preparing a solution, add the solvent to the powder in the weigh boat while still inside the hood to prevent dust from escaping.

Experimental Protocol 3: PPE Doffing Sequence

Removing PPE correctly is as important as putting it on correctly to prevent self-contamination.

  • Outer Gloves: If double-gloved, remove the outer pair of gloves first. Dispose of them immediately in a designated hazardous waste container.

  • Gown: Remove the gown by rolling it down from the shoulders, turning it inside-out as you go. This contains the contaminated surface.

  • Goggles and Respirator: Remove eye and respiratory protection from the back to avoid touching the potentially contaminated front surfaces.

  • Inner Gloves: Remove the final pair of gloves, peeling them off so they turn inside-out.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[8]

Spill Management and Waste Disposal

Spill Response

In the event of a small spill within the fume hood:

  • Do Not Create Dust: Do not attempt to dry sweep the powder.

  • Dampen: Gently cover the spill with absorbent paper and dampen it with a suitable solvent like acetone or water to create a slurry.[9]

  • Collect: Carefully wipe up the dampened material with the absorbent paper, moving from the outside of the spill inward.

  • Dispose: Place all contaminated materials into a sealed, labeled hazardous waste container.

Disposal Plan

All waste, including contaminated gloves, gowns, absorbent paper, and excess chemical, must be treated as hazardous waste.

  • Contaminated PPE: Collect all disposable PPE in a designated, sealed waste bag or container.

  • Chemical Waste: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[10] Entrust disposal to a licensed waste disposal company.

By implementing these rigorous safety measures, researchers can confidently handle 1,3-Bis((phenylsulphonyl)methyl)urea, ensuring personal safety and maintaining a secure laboratory environment.

References

  • Tokyo Chemical Industry. (2025, November 18).
  • CAMEO Chemicals - NOAA. 1,3-DIPHENYLUREA.
  • Cayman Chemical. (2025, October 6).
  • Fisher Scientific.
  • Echemi. 1,3-bis[(3-chlorophenyl)
  • Spectrum Chemical. (2022, March 8).
  • NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • ChemNet. 1,3-bis[(phenylsulphonyl)methyl]urea.
  • Santa Cruz Biotechnology.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Connor, T. H. (2006, December 15). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine.
  • MEDIUS Holdings Co., Ltd. (2021, January 28). Appropriate use of personal protective equipment (PPE)

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